![molecular formula C14H14BrN3OS B2362074 3-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1797981-81-7](/img/structure/B2362074.png)
3-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives has been extensively studied. For instance, the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline, respectively, has been reported to yield thiazole derivatives .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazoles show similar chemical and physical properties to pyridine and pyrimidine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Scientific Research Applications
Biological Activity Profiling
Compounds like 3-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide have been studied for their potential biological activities. For instance, similar structures have shown anti-inflammatory and analgesic activities, suggesting that this compound could be explored for similar pharmacological properties .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other indole derivatives, which are known to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Future Directions
Thiazole derivatives have shown notable pharmacological actions, making them significant potential entities in the chemical world . This suggests that “3-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide” and similar compounds could have promising future applications in medicinal chemistry and drug development.
properties
IUPAC Name |
3-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3OS/c15-11-3-1-2-10(8-11)13(19)17-12-4-6-18(9-12)14-16-5-7-20-14/h1-3,5,7-8,12H,4,6,9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJRALNGXRXNLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)Br)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.